![molecular formula C33H30P2 B14454936 [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) CAS No. 77656-97-4](/img/structure/B14454936.png)
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) is an organophosphorus compound that features a chiral center, making it an important ligand in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, which can be utilized in a range of catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) typically involves the reaction of a chiral diol with diphenylphosphine. One common method is the reaction of ®-1,2-diphenylethane-1,2-diol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Coordination: It forms coordination complexes with transition metals, which are used in catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Halogenated compounds or other electrophiles.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring chiral synthesis.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The chiral center in the compound allows for enantioselective catalysis, making it valuable in asymmetric synthesis. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include coordination and electron transfer processes.
Comparación Con Compuestos Similares
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) can be compared with other similar compounds such as:
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand but lacks the chiral center, making it less suitable for asymmetric synthesis.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Contains a ferrocene backbone, providing different electronic properties and steric effects.
(2R,4R)-2,4-Pentanediylbis(diphenylphosphine): Similar in structure but with a different backbone, affecting its coordination behavior and catalytic properties.
The uniqueness of [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) lies in its chiral center, which allows for enantioselective catalysis, making it highly valuable in asymmetric synthesis.
Propiedades
Número CAS |
77656-97-4 |
|---|---|
Fórmula molecular |
C33H30P2 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
[(2R)-1-diphenylphosphanyl-3-phenylpropan-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C33H30P2/c1-6-16-28(17-7-1)26-33(35(31-22-12-4-13-23-31)32-24-14-5-15-25-32)27-34(29-18-8-2-9-19-29)30-20-10-3-11-21-30/h1-25,33H,26-27H2/t33-/m1/s1 |
Clave InChI |
MERDFPRZMPWARC-MGBGTMOVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



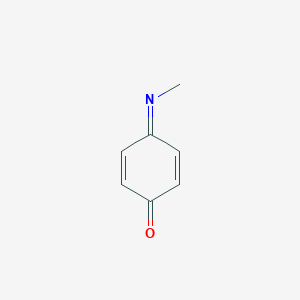
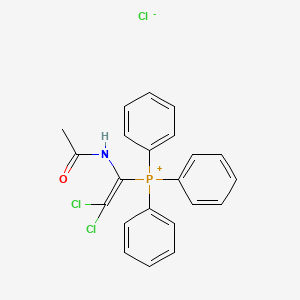

![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
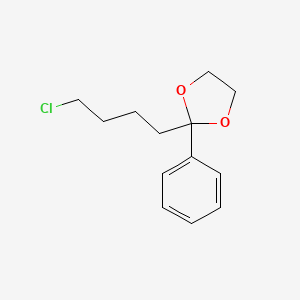
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
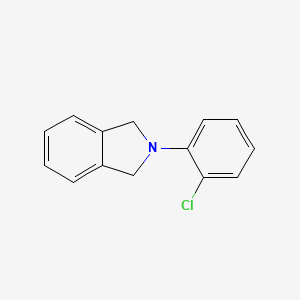
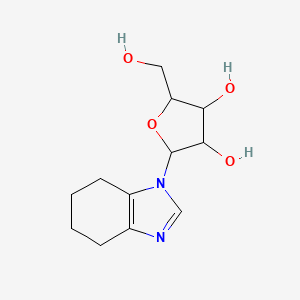
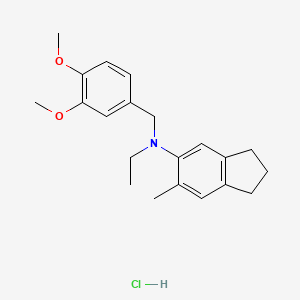
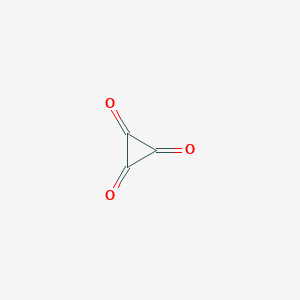
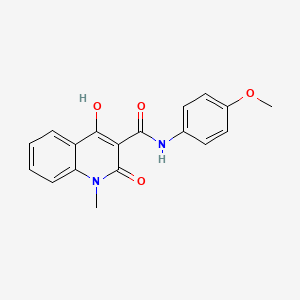
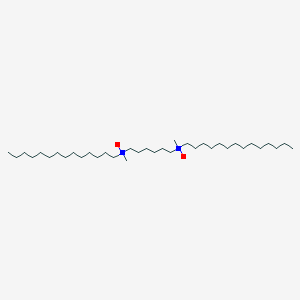
methanone](/img/structure/B14454923.png)
